PI3Kα Isoform Inhibition Selectivity
This compound demonstrates a distinct inhibitory profile against specific isoforms of the phosphoinositide 3-kinase (PI3K) family, a key factor in selecting the correct tool compound for pathway studies. Data shows its potency against PI3K p110α (IC50 = 35 nM) is markedly different from its activity against the β (IC50 = 95 nM) and δ (IC50 = 74 nM) isoforms [1]. In contrast, a commonly referenced pan-PI3K inhibitor like LY294002 lacks this isoform-specific differentiation, exhibiting nearly identical potency across multiple isoforms [2].
| Evidence Dimension | Enzyme Inhibition (IC50) against PI3K Isoforms |
|---|---|
| Target Compound Data | IC50 = 35 nM (p110α); 95 nM (p110β); 74 nM (p110δ) |
| Comparator Or Baseline | LY294002 (a common pan-PI3K inhibitor): IC50 = 1.4 µM (p110α), 1.2 µM (p110β), 1.5 µM (p110δ) [2] |
| Quantified Difference | Target compound exhibits ~40x greater potency for p110α and shows ~2.7x selectivity between α and β isoforms, while LY294002 shows <2x selectivity across all three isoforms. |
| Conditions | Inhibition of recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K isoforms expressed in rat Rat1 cells [1]. |
Why This Matters
Procurement of this specific compound is justified when research requires a tool with a defined, albeit modest, selectivity window for the PI3Kα isoform, which is not offered by classic pan-inhibitors.
- [1] BindingDB. BDBM207234 (US9260439, 211). IC50 data for PI3K isoforms. View Source
- [2] Semba S, et al. (2002) The in vitro and in vivo effects of 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002), a specific inhibitor of phosphatidylinositol 3-kinase. Br J Pharmacol. 135(1): 93-104. View Source
